(E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate
Overview
Description
(E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate is an organic compound belonging to the class of cinnamic acid derivatives It is characterized by the presence of an ethyl ester group attached to a phenyl ring substituted with hydroxy and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate typically involves the esterification of ferulic acid with ethanol in the presence of a catalyst. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using similar catalysts and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The double bond in the acrylate moiety can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophilic attack.
Major Products
Oxidation: Formation of (E)-Ethyl 3-(3-oxo-4-methoxyphenyl)acrylate.
Reduction: Formation of (E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)propanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer activity, particularly against breast cancer cells.
Industry: Used in the formulation of cosmetics and skincare products due to its antioxidant properties.
Mechanism of Action
The mechanism of action of (E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the inhibition of oxidative stress and inflammation pathways. The hydroxy and methoxy groups play a crucial role in scavenging free radicals and reducing oxidative damage. Additionally, it may inhibit specific enzymes involved in inflammatory processes, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-hydroxy-3-methoxycinnamate: Similar structure but with different ester group positioning.
Methyl (E)-3-(3-hydroxy-4-methoxyphenyl)acrylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Similar structure with additional methoxy substitution.
Uniqueness
(E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethyl ester group provides different solubility and reactivity compared to similar compounds with methyl or other ester groups.
Biological Activity
(E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicine and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is an ester derivative that features a phenolic structure, which is crucial for its biological activity. The presence of hydroxyl (-OH) and methoxy (-OCH₃) groups enhances its antioxidant properties and facilitates interactions with various biological targets.
The biological activity of this compound is attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits strong antioxidant properties by scavenging free radicals, which helps in reducing oxidative stress in cells. This is primarily due to the hydroxyl group that can donate hydrogen atoms to neutralize reactive oxygen species (ROS) .
- Anti-inflammatory Effects : It has been shown to inhibit inflammatory pathways, potentially by blocking the activity of specific enzymes involved in inflammation. This suggests a role in mitigating conditions characterized by chronic inflammation .
- Anticancer Potential : Research indicates that this compound may possess anticancer properties, particularly against breast cancer cells. Its mechanism involves inducing apoptosis and inhibiting cell proliferation .
Biological Activities
The following table summarizes key biological activities associated with this compound:
Anticancer Research
A study investigated the anticancer effects of this compound on breast cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value indicating effective inhibition of cell growth. The study concluded that the compound's ability to induce apoptosis could be leveraged for therapeutic strategies against breast cancer .
Antioxidant Activity
In vitro assays revealed that this compound exhibited potent antioxidant activity, with DPPH radical scavenging assays showing a SC50 value lower than many common antioxidants like ascorbic acid. This suggests its potential use as a natural antioxidant in food and cosmetic formulations .
Antimicrobial Properties
Research into the antimicrobial activity of related compounds indicated that this compound has significant inhibitory effects against various Gram-positive bacteria, including Staphylococcus aureus. Minimum inhibitory concentration (MIC) values were reported in the range of 16–125 µg/mL, showcasing its potential as a natural antimicrobial agent .
Properties
IUPAC Name |
ethyl (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-3-16-12(14)7-5-9-4-6-11(15-2)10(13)8-9/h4-8,13H,3H2,1-2H3/b7-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOCGKVKAPMGRX-FNORWQNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=C(C=C1)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=C(C=C1)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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